molecular formula C18H14ClN3O3S B2698762 3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681265-51-0

3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2698762
CAS RN: 681265-51-0
M. Wt: 387.84
InChI Key: QVSLZJZYRYUHBC-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized and studied for their antimicrobial activity . These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Molecular Structure Analysis

The molecular structure of similar compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .

Scientific Research Applications

Intermolecular Interactions and Molecular Design

The study by Saeed et al. (2020) focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives. This research provides insights into how intermolecular interactions, such as hydrogen bonding and π-interactions, contribute to the stabilization of molecular assemblies. The findings are relevant for the design and synthesis of new compounds with specific physical or chemical properties (Saeed et al., 2020).

Catalyst-Free Synthesis Techniques

Liu et al. (2014) report a catalyst-free synthesis method for creating benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement. This approach highlights the efficiency and simplicity of synthesizing complex molecules without the need for metal catalysts, offering a greener alternative for chemical synthesis (Liu et al., 2014).

Synthesis of Pyrazole Derivatives for Antimicrobial Applications

Patel and Dhameliya (2010) synthesized pyrazole derivatives exhibiting promising antibacterial activities. This research underscores the potential of structurally similar compounds to 3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide in developing new antimicrobial agents (Patel & Dhameliya, 2010).

Synthesis and Characterization of Pyrazole Derivatives

Research by Kumara et al. (2018) on the synthesis and characterization of novel pyrazole derivatives, including their structural analysis through X-ray crystallography, provides foundational knowledge for understanding the chemical behavior and potential applications of similar compounds in material science and pharmaceuticals (Kumara et al., 2018).

Antiviral Activity of Benzamide-Based Derivatives

A study by Hebishy et al. (2020) introduces a new route to synthesize benzamide-based 5-aminopyrazoles showing significant anti-avian influenza virus activity. This demonstrates the potential pharmaceutical applications of structurally related compounds in antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c19-13-6-4-5-12(9-13)18(23)20-17-15-10-26(24,25)11-16(15)21-22(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSLZJZYRYUHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

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